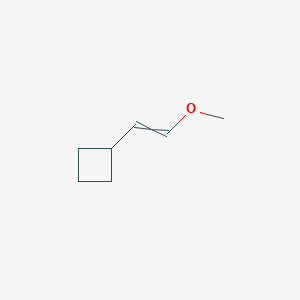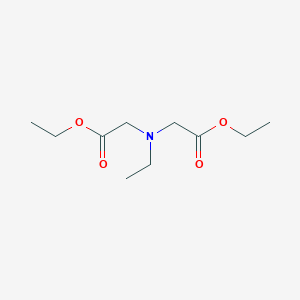
(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a hydroxy-methoxyphenyl group attached to a central methanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the reaction of 3-chlorobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. One common method involves the use of a Friedel-Crafts acylation reaction, where the aldehydes are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.
科学的研究の応用
(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone .
Uniqueness
(3-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
96410-70-7 |
|---|---|
分子式 |
C14H11ClO3 |
分子量 |
262.69 g/mol |
IUPAC名 |
(3-chlorophenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(16)8-11)14(17)9-3-2-4-10(15)7-9/h2-8,16H,1H3 |
InChIキー |
XHSCWQKTMYCCII-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
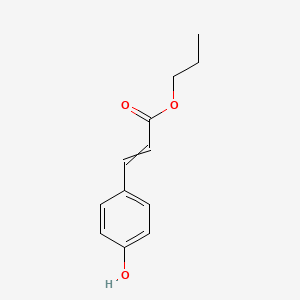
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
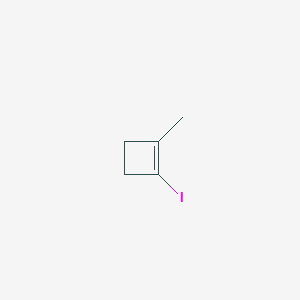
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
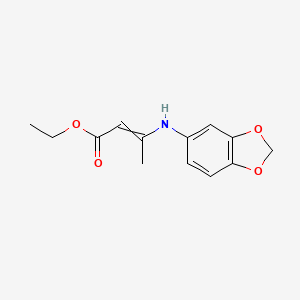

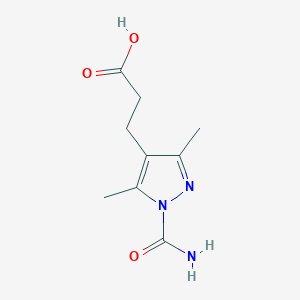
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
